2,4-Dibromophenyl 3-fluorobenzoate
Description
Properties
Molecular Formula |
C13H7Br2FO2 |
|---|---|
Molecular Weight |
374 g/mol |
IUPAC Name |
(2,4-dibromophenyl) 3-fluorobenzoate |
InChI |
InChI=1S/C13H7Br2FO2/c14-9-4-5-12(11(15)7-9)18-13(17)8-2-1-3-10(16)6-8/h1-7H |
InChI Key |
MVGDFKIWVNUESE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Molecular Weight: The brominated compounds exhibit significantly higher molecular weights than non-brominated analogs. For example, methyl 3-fluorobenzoate (154.14 g/mol) is 58% lighter than ethyl 2,4-dibromo-3-fluorophenylacetate (332.9 g/mol) .
- Boiling/Melting Points : Bromine’s polarizability and halogen bonding increase intermolecular forces, likely elevating boiling points compared to fluorine-substituted analogs. Methyl 3-fluorobenzoate’s boiling point (194–195°C) serves as a baseline; the dibrominated target compound is expected to exceed this due to added mass and halogen interactions.
Reactivity and Stability
- Electrophilic Substitution : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing further substitutions to meta/para positions. This contrasts with methyl 3-fluorobenzoate, where fluorine’s inductive effect also deactivates the ring but with lesser steric hindrance .
- Ester Hydrolysis : The benzoate ester in the target compound is less prone to hydrolysis than aliphatic esters (e.g., ethyl 2,4-dibromo-3-fluorophenylacetate ) due to resonance stabilization of the aromatic system.
Solubility and Handling
Q & A
Q. What are the recommended strategies for synthesizing 2,4-dibromophenyl 3-fluorobenzoate, and how can competing side reactions be minimized?
- Methodological Answer : The esterification of 2,4-dibromophenol with 3-fluorobenzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), is a common approach. To suppress hydrolysis of the acyl chloride, maintain a moisture-free environment using molecular sieves. Competing bromine displacement can occur if nucleophilic solvents (e.g., DMF) are used; non-polar solvents and low temperatures (0–5°C) minimize this. Post-reaction, column chromatography (silica gel, hexane:ethyl acetate 9:1) isolates the product .
- Validation : Monitor reaction progress via TLC (Rf ~0.6 in hexane:EtOAc 8:2) and confirm purity by HPLC (C18 column, acetonitrile:water 70:30, retention time ~12 min) .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : After synthesis, purify via recrystallization from ethanol/water (4:1) to remove unreacted starting materials. Characterize using:
- NMR : H NMR (CDCl₃) should show aromatic protons as multiplets (δ 7.2–8.1 ppm) and absence of phenolic -OH (δ 5–6 ppm). F NMR should exhibit a singlet near δ -110 ppm (C-F) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 371.88) confirms molecular weight .
- Common Pitfalls : Residual solvents (e.g., DCM) may appear in C NMR; use deuterated solvents and degas samples.
Q. What experimental conditions are critical for studying the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Bromine atoms at the 2- and 4-positions are susceptible to nucleophilic attack. Use polar aprotic solvents (e.g., DMSO) with KI (as a catalyst) and heat (60–80°C) to study substitutions. Monitor fluoride stability via ion-selective electrodes to detect potential C-F bond cleavage .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ and arylboronic acids. The 4-bromo position is more reactive due to reduced steric hindrance. Use DFT calculations (B3LYP/6-31G*) to predict electronic effects: the fluorine atom at the meta position withdraws electron density, enhancing reactivity at the para-bromine site .
- Data Contradiction : If unexpected coupling at the 2-bromo position occurs, assess ligand effects (e.g., switch to XPhos) or solvent polarity.
Q. What advanced spectroscopic techniques resolve contradictory data in structural elucidation of derivatives?
- Methodological Answer : For ambiguous NOESY or COSY signals (e.g., overlapping aromatic peaks), use high-resolution 2D C-H HMBC to correlate carbonyl (δ 168–170 ppm) with adjacent aromatic protons. Synchrotron XRD provides unambiguous crystal packing data, critical for confirming halogen bonding interactions .
Q. How do electronic effects of bromine and fluorine substituents influence the compound’s stability under photolytic conditions?
- Methodological Answer : Conduct UV-Vis studies (λmax ~260 nm for aryl bromides) in acetonitrile. Fluorine’s electron-withdrawing effect increases photostability, while bromine promotes C-Br bond cleavage. Use LC-MS to identify degradation products (e.g., 3-fluorobenzoic acid via ester hydrolysis) .
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., cytochrome P450). Bromine’s van der Waals radius and fluorine’s electronegativity impact binding affinity. Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
